An In-Depth Technical Guide to Cimetidine-d3: Chemical Properties and Structure
An In-Depth Technical Guide to Cimetidine-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of Cimetidine-d3, a deuterated analog of the histamine H2 receptor antagonist, Cimetidine. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who are working with or interested in this stable isotope-labeled compound.
Chemical Properties
Table 1: Chemical and Physical Properties of Cimetidine and Cimetidine-d3
| Property | Cimetidine | Cimetidine-d3 |
| Molecular Formula | C₁₀H₁₆N₆S[1] | C₁₀H₁₃D₃N₆S[2] |
| Molecular Weight | 252.34 g/mol [1] | 255.36 g/mol [2] |
| CAS Number | 51481-61-9[1] | 1185237-29-9[2] |
| Melting Point | 141-143 °C[3] | Not explicitly reported, but expected to be very similar to Cimetidine. |
| Boiling Point | 488 °C at 760 mmHg[4] | Not explicitly reported, but expected to be very similar to Cimetidine. |
| pKa (Strongest Basic) | 6.91[5] | Not explicitly reported, but expected to be very similar to Cimetidine. |
| Solubility | Sparingly soluble in water; very soluble in methanol.[6] Soluble in ethanol.[7] Freely soluble in water (as hydrochloride salt).[8] | Slightly soluble in methanol and water. |
Chemical Structure
Cimetidine-d3 possesses the same fundamental structure as Cimetidine, with the key difference being the substitution of three hydrogen atoms with deuterium atoms on the N-methyl group of the guanidine moiety.[9] This specific labeling makes it an ideal internal standard for mass spectrometry-based quantification of Cimetidine in biological matrices.[9]
The structure of Cimetidine comprises an imidazole ring, a thioether linkage, and a cyanoguanidine group.[1] The imidazole ring is crucial for its activity as a histamine H2 receptor antagonist.
Experimental Protocols
Synthesis of Cimetidine
The synthesis of Cimetidine has been described in various patents and publications. A common method involves the reaction of N-cyano-N'-methyl-N"-(2-mercaptoethyl)guanidine with 4-halomethyl-5-methyl-1H-imidazole in an aqueous or water-containing medium at a pH range of 8.0 to 9.5.[10] This process allows for the direct crystallization of pure Cimetidine from the reaction mixture.
Another synthetic route involves reacting O-ethyl-S-(4-methylimidazolyl-5-methyl)dithiocarbonate hydrobromide with N-cyano-Nʹ-methyl-Nʺ-(2-chloroethyl)guanidine in an aqueous methylamine solution.[11]
To synthesize Cimetidine-d3, a similar synthetic strategy would be employed, utilizing a deuterated starting material, specifically deuterated N-methylamine, to introduce the deuterium atoms at the desired position.
Analytical Methods
A sensitive and rapid HPLC-MS/MS method for the quantification of Cimetidine in human plasma has been developed and validated.[12][13] This method is crucial for bioequivalence and pharmacokinetic studies.
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Sample Preparation: Cimetidine and an internal standard (such as ranitidine or Cimetidine-d3) are extracted from plasma using liquid-liquid extraction or solid-phase extraction (SPE).[12][14] SPE has been shown to provide better recovery for Cimetidine.[14]
-
Chromatographic Separation: A C18 column is typically used for separation. The mobile phase often consists of a mixture of acetonitrile and an ammonium acetate buffer.[12]
-
Detection: Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[13]
NMR spectroscopy is a powerful tool for the structural elucidation of Cimetidine and its derivatives.
-
Sample Preparation: For NMR analysis, the sample is typically dissolved in a deuterated solvent such as methanol-d4.[15]
-
Data Acquisition: 1H and 13C NMR spectra are acquired to determine the chemical structure and confirm the identity of the compound.[16] Solid-state NMR can also be employed to study the crystalline forms of Cimetidine hydrochloride.[17][18]
Mechanism of Action and Signaling Pathway
Cimetidine is a competitive antagonist of histamine at the H2 receptors located on the parietal cells of the stomach lining.[5] By blocking these receptors, Cimetidine inhibits the production of gastric acid.[5] This reduction in acid secretion is beneficial in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
The signaling pathway initiated by histamine binding to the H2 receptor involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates protein kinase A (PKA), which ultimately results in the stimulation of the proton pump (H+/K+ ATPase) and the secretion of gastric acid. Cimetidine, by blocking the H2 receptor, interrupts this cascade.
Caption: Cimetidine-d3 Signaling Pathway
Isotopic Effects of Deuterium Labeling
The substitution of hydrogen with deuterium can influence the pharmacokinetic properties of a drug, a phenomenon known as the kinetic isotope effect.[19] Deuteration can lead to a slower rate of metabolism if the C-H bond cleavage is the rate-limiting step in the metabolic pathway.[20] This can result in increased drug exposure and a longer half-life.[21]
For Cimetidine, which is metabolized by cytochrome P450 enzymes, deuteration at the N-methyl group could potentially alter its metabolic profile.[22] However, the extent of this effect is dependent on the specific enzymes involved and the rate-limiting steps of the metabolic reactions.[19][20] The primary application of Cimetidine-d3 remains as a stable isotope-labeled internal standard, where its slightly higher mass allows for clear differentiation from the unlabeled drug in mass spectrometric analyses, ensuring accurate quantification.[23]
References
- 1. Cimetidine | C10H16N6S | CID 2756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Cimetidine 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Cimetidine - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. veeprho.com [veeprho.com]
- 10. Process for the preparation of cimetidine - Patent 0046635 [data.epo.org]
- 11. EP0279161A2 - A process for the preparation of cimetidine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. irep.iium.edu.my [irep.iium.edu.my]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
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- 18. researchgate.net [researchgate.net]
- 19. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical pharmacokinetics of cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cimetidine inhibits theophylline clearance in patients with chronic obstructive pulmonary disease: a study using stable isotope methodology during multiple oral dose administration - PMC [pmc.ncbi.nlm.nih.gov]
